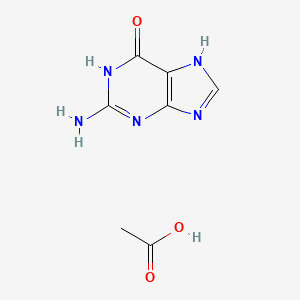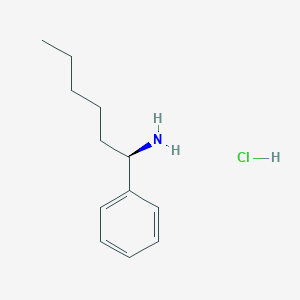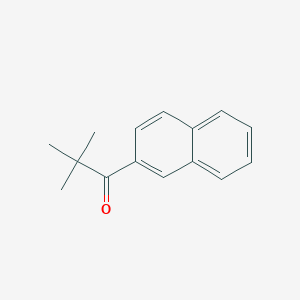![molecular formula C15H16O B11891389 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Metil-[1,1’-bifenil]-4-il)etanol es un compuesto orgánico que pertenece a la clase de derivados del bifenilo. Consiste en una estructura de bifenilo con un grupo metilo en la posición 4’ y un grupo etanol en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4’-Metil-[1,1’-bifenil]-4-il)etanol típicamente implica los siguientes pasos:
Material de Partida: La síntesis comienza con 4-metilbifenilo, que está disponible comercialmente o puede sintetizarse a través de una alquilación de Friedel-Crafts de bifenilo con cloruro de metilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Reacción de Grignard: El 4-metilbifenilo se somete entonces a una reacción de Grignard con óxido de etileno. Esto implica la formación de un reactivo de Grignard mediante la reacción de 4-metilbifenilo con magnesio en éter anhidro, seguido de la adición de óxido de etileno para producir 2-(4’-Metil-[1,1’-bifenil]-4-il)etanol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4’-Metil-[1,1’-bifenil]-4-il)etanol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar la cetona o el ácido carboxílico correspondiente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede reducirse para formar el alcano correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales mediante reacciones con reactivos apropiados, como la conversión a un haluro utilizando cloruro de tionilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH₄) en éter anhidro.
Sustitución: Cloruro de tionilo (SOCl₂) en presencia de una base como la piridina.
Principales Productos Formados
Oxidación: 2-(4’-Metil-[1,1’-bifenil]-4-il)acetaldehído o 2-(4’-Metil-[1,1’-bifenil]-4-il)ácido acético.
Reducción: 2-(4’-Metil-[1,1’-bifenil]-4-il)etano.
Sustitución: 2-(4’-Metil-[1,1’-bifenil]-4-il)cloruro de etilo.
Aplicaciones Científicas De Investigación
2-(4’-Metil-[1,1’-bifenil]-4-il)etanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como material de partida para la preparación de varios derivados.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo sus efectos sobre los procesos celulares y sus interacciones con las macromoléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos para dirigirse a vías moleculares específicas.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y como solvente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(4’-Metil-[1,1’-bifenil]-4-il)etanol implica su interacción con objetivos y vías moleculares específicas. El grupo hidroxilo le permite formar enlaces de hidrógeno e interactuar con enzimas y receptores, modulando potencialmente su actividad. La estructura del bifenilo contribuye a sus interacciones hidrofóbicas con las membranas lipídicas y otras regiones hidrofóbicas de las proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metilbifenilo: Carece del grupo etanol, lo que lo hace menos polar y menos reactivo en ciertas reacciones químicas.
Bifenil-4-metanol: Estructura similar, pero con un grupo hidroxilo unido directamente al anillo de bifenilo, lo que lleva a diferentes reactividad y aplicaciones.
Ácido 4-metilbifenil-4-carboxílico: Contiene un grupo ácido carboxílico en lugar de un grupo etanol, lo que da como resultado diferentes propiedades químicas y usos.
Unicidad
2-(4’-Metil-[1,1’-bifenil]-4-il)etanol es único debido a la presencia tanto de una estructura de bifenilo como de un grupo etanol, lo que confiere una reactividad química distinta y posibles aplicaciones. Su capacidad para participar en una variedad de reacciones químicas y sus potenciales actividades biológicas lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-11-16/h2-9,16H,10-11H2,1H3 |
Clave InChI |
FOSIQUKJICCVTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)


![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)
![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)
